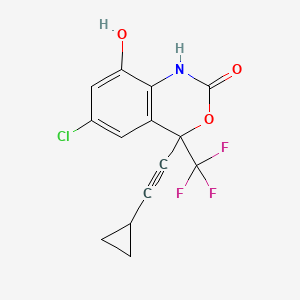
Fasudil Pyridine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fasudil Pyridine N-Oxide is a derivative of Fasudil, a potent Rho-kinase inhibitor and vasodilator. Fasudil has been widely used for the treatment of cerebral vasospasm and pulmonary hypertension . This compound retains the core structure of Fasudil but includes an N-oxide functional group, which can significantly alter its chemical properties and biological activities.
作用機序
Mode of Action
Fasudil interacts with its targets, the Rho-associated protein kinases, by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction .
Biochemical Pathways
Fasudil affects several biochemical pathways. It has been found to reduce the expression of inflammatory factors and alleviate the inflammatory and oxidative damage induced by lipopolysaccharide (LPS) in rat pulmonary microvascular endothelial cells via the ROS-NF-κB signaling pathway . Additionally, it has been shown to recover methylmercury-induced axonal degeneration .
Pharmacokinetics
It is known that the half-life of fasudil, the parent compound, is 076 hours . The absorption, distribution, metabolism, and excretion properties of Fasudil Pyridine N-Oxide need further investigation.
Result of Action
Fasudil has been shown to have various molecular and cellular effects. It increases the expression of tight junction protein claudin-5, enhancing barrier properties in a concentration-dependent manner . It also reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and elevates the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce inflammatory injury, which Fasudil has been shown to effectively prevent . .
生化学分析
Biochemical Properties
Fasudil Pyridine N-Oxide, like its parent compound Fasudil, is likely to interact with various enzymes and proteins. Fasudil is known to be a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays a crucial role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Therefore, it is plausible that this compound may also interact with these biomolecules and exert similar effects.
Cellular Effects
This compound is expected to have significant effects on various types of cells and cellular processes. For instance, Fasudil has been shown to reduce the aggregation of α-synuclein in models of Parkinson’s disease . It also exerts a cardio-protective function in animal models of myocardial ischemia/reperfusion injury . Given these findings, this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is likely to be similar to that of Fasudil. Fasudil is a selective RhoA/Rho kinase (ROCK) inhibitor . ROCK induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain (MLC) phosphatase, thus decreasing MLC phosphatase activity and enhancing vascular smooth muscle contraction . Therefore, this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Studies on Fasudil have shown that it can improve motor and cognitive functions in α-SynA53T mice, a model of Parkinson’s disease . Additionally, Fasudil has been shown to reduce the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells .
Dosage Effects in Animal Models
Studies on Fasudil have shown that it reduces myocardial infarct size, lowers levels of cardiac enzymes and cardiac troponin T, and improves systolic and diastolic functions in animal models of myocardial ischemia/reperfusion injury .
Metabolic Pathways
Fasudil has been shown to inhibit the Rho/ROCK signaling pathway , which plays a crucial role in various biological processes ranging from cytoskeletal reorganization and migration to gene expression .
準備方法
The synthesis of Fasudil Pyridine N-Oxide typically involves the oxidation of Fasudil or its derivatives. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and other peracids . The reaction conditions often involve mild temperatures and solvents such as methanol or dichloromethane to ensure high yields and purity . Industrial production methods may utilize continuous flow microreactor technology to enhance safety and efficiency .
化学反応の分析
Fasudil Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidative conditions.
Reduction: The N-oxide can be reduced back to the parent amine using reducing agents like zinc or iron in acidic conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen peroxide, m-CPBA, and reducing agents like zinc.
科学的研究の応用
Fasudil Pyridine N-Oxide has a wide range of scientific research applications:
類似化合物との比較
Fasudil Pyridine N-Oxide can be compared with other similar compounds such as:
Hydroxyfasudil: A metabolite of Fasudil with potent ROCK inhibitory activity but limited by rapid metabolism and poor blood-brain barrier penetration.
Pyridine N-Oxides: A class of compounds known for their mild Lewis base properties and ability to activate Lewis acidic parts of molecules.
Other Rho-kinase inhibitors: Compounds like Y-27632 and H-1152, which also inhibit ROCK but may differ in their selectivity and pharmacokinetic profiles.
This compound stands out due to its unique combination of potent ROCK inhibition and the presence of the N-oxide group, which can enhance its chemical reactivity and biological activity.
特性
CAS番号 |
186544-56-9 |
|---|---|
分子式 |
C14H17N3O3S |
分子量 |
307.37 |
外観 |
White powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Isoquinoline, 5-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, 2-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


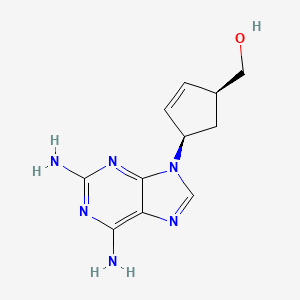

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)
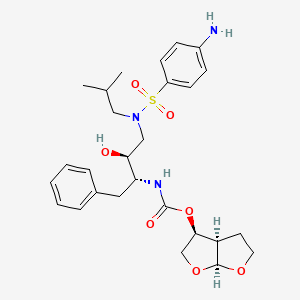
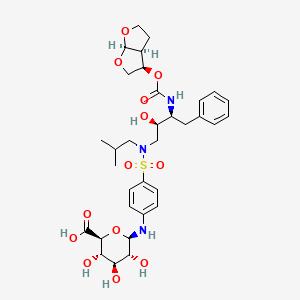
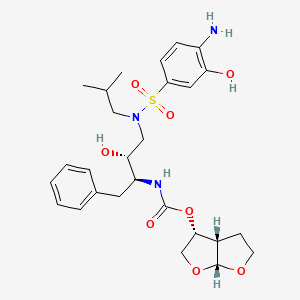
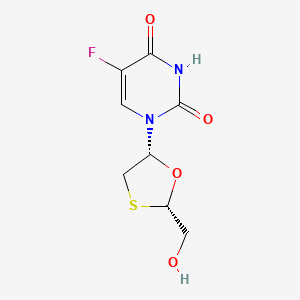
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
